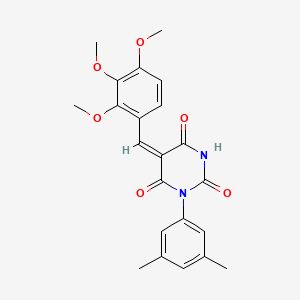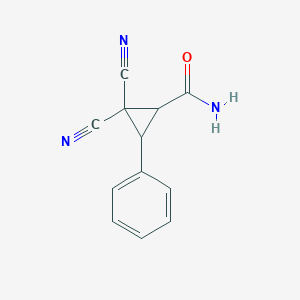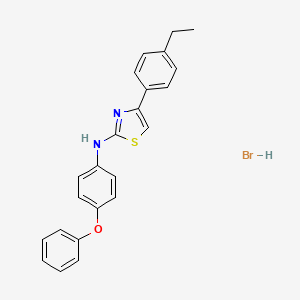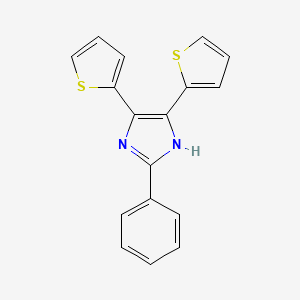![molecular formula C13H19ClN3O5P B4891194 diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate CAS No. 5478-65-9](/img/structure/B4891194.png)
diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate, commonly known as CDP-choline, is a synthetic compound with potential therapeutic properties. It is a choline-containing phospholipid that has been extensively studied for its neuroprotective, cognitive-enhancing, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of CDP-choline is not fully understood, but it is believed to work by increasing the levels of choline and uridine in the brain. Choline is a precursor to acetylcholine, a neurotransmitter that plays a key role in cognitive function, while uridine is a nucleoside that is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. CDP-choline may also have anti-inflammatory effects and protect against oxidative stress.
Biochemical and Physiological Effects:
CDP-choline has been shown to increase the levels of choline and uridine in the brain, as well as the synthesis of phosphatidylcholine. It may also increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation. CDP-choline has been shown to have anti-inflammatory effects and protect against oxidative stress, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
CDP-choline has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized and purified, and its effects can be measured using various biochemical and physiological assays. However, CDP-choline also has some limitations, including its high cost, limited availability, and potential for off-target effects.
Orientations Futures
There are several future directions for the research on CDP-choline. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs or therapies to enhance its neuroprotective and cognitive-enhancing effects. Further studies are needed to fully understand the mechanism of action of CDP-choline and its potential therapeutic applications.
Méthodes De Synthèse
CDP-choline can be synthesized by the condensation of choline chloride with cytidine-5'-monophosphate (CMP) in the presence of diethyl phosphorochloridate. The resulting compound is then treated with hydrazine hydrate to yield CDP-choline. The purity and yield of the synthesized compound can be improved by using high-performance liquid chromatography (HPLC) and other purification techniques.
Applications De Recherche Scientifique
CDP-choline has been extensively studied for its potential therapeutic properties in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, learning, and attention in both healthy individuals and patients with cognitive impairment. CDP-choline has also been investigated for its neuroprotective effects in stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-diethoxyphosphorylacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN3O5P/c1-3-21-23(20,22-4-2)9-12(18)16-17-13(19)15-11-7-5-10(14)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGUBZCPZXZFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)NNC(=O)NC1=CC=C(C=C1)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367188 |
Source


|
| Record name | ZINC02896545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [({[(4-chlorophenyl)carbamoyl]amino}carbamoyl)methyl]phosphonate | |
CAS RN |
5478-65-9 |
Source


|
| Record name | ZINC02896545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)

![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4891177.png)

![6-(2-ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891187.png)
![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4891209.png)
![methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4891215.png)